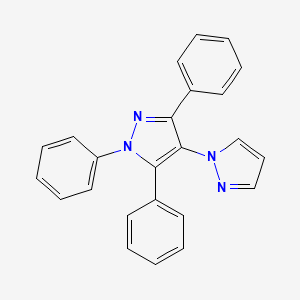

1',3',5'-Triphenyl-1'H-1,4'-bipyrazole

Description

Overview of Pyrazole (B372694) and Bipyrazole Scaffolds in Organic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established and highly valued structural motif in organic chemistry. thermofisher.com Its unique electronic configuration, characterized by a pyrrole-like acidic nitrogen and a pyridine-like basic sp2-hybridized nitrogen, imparts a rich and versatile reactivity. thermofisher.com This duality allows for a wide range of chemical transformations, making pyrazoles crucial building blocks in the synthesis of a vast array of complex molecules. The aromaticity of the pyrazole ring, arising from the delocalization of six π-electrons, contributes to its stability and influences its chemical behavior. thermofisher.com

When two pyrazole rings are linked, they form a bipyrazole scaffold. These structures can be connected through various points of attachment, leading to different isomers with distinct spatial orientations and electronic properties. researchgate.net Bipyrazoles have garnered considerable attention due to their applications as ligands in coordination chemistry and as functional materials. researchgate.net The arrangement of the two pyrazole units can create effective chelating sites for metal ions, leading to the formation of stable complexes with unique catalytic or photophysical properties. The research into bipyrazole systems is an active and relevant area of study, with new synthetic methodologies continually being developed to access diverse and functionalized derivatives. polyu.edu.hk

Significance of Aromatic Substituents on Bipyrazole Frameworks

The properties and reactivity of a bipyrazole scaffold can be profoundly influenced by the nature of the substituents attached to the heterocyclic rings. Aromatic substituents, in particular, play a crucial role in modulating the electronic and steric characteristics of the molecule. The introduction of phenyl groups, as seen in 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole, has several important consequences.

The phenyl rings engage in electronic communication with the bipyrazole core, influencing its electron density distribution. This interaction can enhance the stability of the molecule and modify its behavior as a ligand in catalytic processes. chemimpex.com The presence of multiple phenyl groups also imparts significant steric bulk, which can be advantageous in creating a specific coordination environment around a metal center in a catalyst. This steric hindrance can control the access of substrates to the catalytic site, thereby influencing the selectivity of the reaction. Furthermore, the aromatic substituents can be functionalized themselves, providing a route to fine-tune the properties of the bipyrazole system for specific applications. The strong electronic properties conferred by the phenyl groups make triphenyl-substituted bipyrazoles attractive candidates for applications in catalysis and materials development. chemimpex.com

Contextualization of this compound within Advanced Chemical Systems

While this compound itself is a foundational structure, its true significance in contemporary chemical research is highlighted by its role as a precursor to highly effective ligands for catalysis. A prominent example is its derivative, 5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole, commonly known as BippyPhos. chemimpex.comsigmaaldrich.com This organophosphorus compound, which features a bulky and electron-rich di-tert-butylphosphino group, is a testament to the utility of the triphenyl-bipyrazole framework.

BippyPhos has demonstrated remarkable efficacy as a ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. cymitquimica.com The unique combination of the rigid bipyrazole backbone, the steric and electronic influence of the three phenyl groups, and the strong coordinating ability of the phosphine (B1218219) moiety results in a highly stable and efficient catalytic system. chemimpex.com The stability and reactivity of such ligands allow them to facilitate challenging chemical transformations with high efficiency and selectivity, which is of paramount importance in the synthesis of pharmaceuticals and advanced materials. chemimpex.com Another related ligand, 5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole (Ad-BippyPhos), is effective in catalyzing C-O coupling reactions and the synthesis of fluorinated anilines. chemicalbook.com The development of such sophisticated ligands, built upon the this compound scaffold, underscores the compound's importance in the advancement of catalytic science.

Properties of a this compound Derivative

The following table provides key properties for the well-characterized derivative, 5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (BippyPhos).

| Property | Value | Reference(s) |

| Synonyms | BippyPhos, 5-(Di-tert-butylphosphanyl)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | chemimpex.com |

| CAS Number | 894086-00-1 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₃₂H₃₅N₄P | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 506.63 g/mol | chemimpex.com |

| Appearance | White to light yellow powder or crystal | chemimpex.com |

| Melting Point | 199 °C (dec.) | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triphenyl-4-pyrazol-1-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4/c1-4-11-19(12-5-1)22-24(27-18-10-17-25-27)23(20-13-6-2-7-14-20)28(26-22)21-15-8-3-9-16-21/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEDFNCNIQNZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723208 | |

| Record name | 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894085-99-5 | |

| Record name | 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Investigations of 1 ,3 ,5 Triphenyl 1 H 1,4 Bipyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of a molecule's structure in solution. For 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole, a complete NMR analysis would involve the acquisition and interpretation of both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

In a hypothetical ¹H NMR spectrum, the aromatic protons of the three phenyl rings and the protons on the two pyrazole (B372694) rings would exhibit distinct chemical shifts, influenced by their electronic environment and spatial proximity to one another. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, coupling constants (J-values) between adjacent protons would provide critical information about the connectivity of the atoms within the molecule.

Hypothetical ¹H NMR Data for this compound:

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrazole-H | 8.0 - 8.5 | s | - |

| Phenyl-H (ortho) | 7.6 - 7.8 | d | 7-8 |

| Phenyl-H (meta) | 7.3 - 7.5 | t | 7-8 |

| Phenyl-H (para) | 7.2 - 7.4 | t | 7-8 |

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Hypothetical Chemical Shift (ppm) |

| Pyrazole-C (quaternary) | 140 - 155 |

| Pyrazole-CH | 110 - 120 |

| Phenyl-C (ipso) | 130 - 140 |

| Phenyl-CH | 125 - 130 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₂₄H₁₈N₄, the expected monoisotopic mass would be approximately 362.1582 g/mol . chemicalbook.com High-Resolution Mass Spectrometry (HRMS) would be crucial to confirm this exact mass, thereby verifying the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner, with the loss of phenyl groups or cleavage of the bipyrazole ring system leading to characteristic daughter ions. Analysis of these fragments would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational modes would include:

C-H stretching from the aromatic phenyl rings and the pyrazole ring, typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching within the aromatic and pyrazole rings, expected in the 1400-1600 cm⁻¹ region.

Ring breathing modes of the phenyl and pyrazole rings at various frequencies.

C-H out-of-plane bending vibrations, which are often characteristic of the substitution pattern on the phenyl rings.

A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational framework of the molecule, as some modes may be more active in one technique than the other.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The UV-Vis spectrum of this compound would be expected to exhibit strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system of the bipyrazole core and the attached phenyl rings.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. An X-ray crystal structure of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

The dihedral angles between the planes of the phenyl rings and the pyrazole rings, which would be crucial for understanding the molecule's conformation.

Details of intermolecular interactions , such as pi-stacking or hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

This data would provide a definitive and highly detailed picture of the molecule's structure in the solid state.

Conformational Analysis and Rotational Isomerism

Computational modeling, in conjunction with experimental data from NMR spectroscopy (such as through-space correlations observed in NOESY experiments) and X-ray crystallography, would be necessary to understand the preferred conformations of the molecule in solution and in the solid state. This analysis would shed light on the molecule's flexibility and the energetic barriers to rotation of the phenyl groups.

Coordination Chemistry of 1 ,3 ,5 Triphenyl 1 H 1,4 Bipyrazole Derivatives As Ligands

Design Principles for 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole-Derived Ligands

The design of ligands derived from the this compound framework is guided by the objective of controlling the coordination environment around a metal center. nih.gov The fundamental structure, featuring two linked pyrazole (B372694) rings with multiple phenyl substituents, serves as a versatile platform for modification. Key design principles involve the strategic manipulation of both steric and electronic factors to achieve specific coordination properties and reactivity in the resulting metal complexes. nih.govnih.gov

A primary design strategy is the introduction of various functional groups onto the pyrazole rings or the appended phenyl groups. This allows for the fine-tuning of the ligand's electronic properties. nih.gov For instance, incorporating electron-donating or electron-withdrawing substituents can alter the nucleophilicity of the coordinating nitrogen atoms, thereby influencing the strength of the metal-ligand bond. nih.govnih.gov

Another crucial aspect is the engineering of steric hindrance. The bulky phenyl groups on the this compound core already provide a significant steric profile. This can be further modified by introducing even bulkier groups, such as tert-butyl or adamantyl, often as part of a phosphine (B1218219) moiety attached to one of the pyrazole rings. chemimpex.comchemicalbook.com This steric bulk is instrumental in stabilizing specific coordination geometries, preventing unwanted side reactions, and creating a specific pocket around the metal center, which is vital for catalytic applications. nih.govnih.gov

Furthermore, the bipyrazole unit itself offers multiple potential coordination sites, and its flexibility can be engineered. While often acting as a bidentate N,N-chelator, modifications can introduce additional donor atoms, leading to ligands with higher denticity or the ability to bridge multiple metal centers, facilitating the construction of complex architectures. eiu.eduacs.org The design process often targets ligands that can confer high stability and solubility to the metal complexes, with the construction of these systems depending on factors like donor atoms, solvents, and counter anions. nih.govnih.gov

Synthesis and Characterization of Transition Metal Complexes Incorporating Bipyrazole Ligands

The synthesis of transition metal complexes with bipyrazole ligands is typically achieved through straightforward reaction pathways. nih.gov A common method involves reacting the appropriate bipyrazole-derived ligand with a metal salt, such as a metal halide or nitrate, in a suitable solvent like dichloromethane (B109758) (DCM), ethanol, or methanol. nih.govnih.gov The resulting complexes can often be isolated as crystalline solids by precipitation or recrystallization techniques. nih.govnih.gov

Palladium complexes featuring pyrazole-based ligands have garnered significant attention, particularly for their role as catalysts in cross-coupling reactions. nih.gov The this compound scaffold, especially when functionalized with phosphine groups like in BippyPhos, serves as a valuable ligand in developing catalysts for organic transformations such as C-O coupling and hydrogenation. chemimpex.comchemicalbook.com

The synthesis of these palladium complexes generally involves the reaction of the bipyrazole ligand with a palladium(II) precursor, such as [PdCl₂(MeCN)₂] or palladium(II) chloride. nih.govnih.gov The stoichiometry of the reactants (e.g., a 2:1 ligand-to-metal ratio) can be controlled to produce bis-ligated complexes. nih.gov Characterization by ¹H NMR typically shows a downfield shift of ligand protons upon coordination to the electron-deficient palladium center. nih.gov These complexes are often stable in air and moisture. nih.gov

| Complex | Ligand | Metal Precursor | Key Characteristics | Application/Significance |

|---|---|---|---|---|

| Bis(pyrazolyl)palladium(II) complexes | Bulky N-benzyl pyrazoles | [PdCl₂(MeCN)₂] | Generally square planar geometry; soluble in DCM and chloroform. nih.gov | Pre-catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov |

| [PdCl₂(L)] | 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane (L) | PdCl₂ | Monomeric complex with the ligand acting as a bidentate N,N-chelator. acs.org | Demonstrates variable coordination behavior of hybrid pyrazole ligands. acs.org |

| [Pd(BippyPhos)Cl₂] (Hypothetical) | 5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (BippyPhos) | Pd(II) source | Combines N-donor pyrazole and P-donor phosphine functionalities. chemimpex.com | Catalysis of cross-coupling reactions. chemimpex.com |

Beyond palladium, bipyrazole ligands form stable complexes with a variety of other transition metals, including copper, cobalt, nickel, and iron. nih.govresearchgate.net The synthesis follows similar protocols, reacting the ligand with the corresponding metal salts, such as Cu(NO₃)₂, Co(NO₃)₂, or FeCl₃, often in an alcohol-based solvent system. nih.govresearchgate.net The coordination ability of these ligands allows for the construction of a diverse family of complexes with interesting structural and electronic properties. researchgate.net

For example, a highly flexible bis-pyrazole ligand has been used to synthesize a dinuclear copper(II) complex, [Cu₂LCl₄], and mononuclear nickel(II) and cobalt(II) complexes, ML(CH₃OH)(H₂O)₂. nih.govresearchgate.net The resulting structures and nuclearity are often influenced by the choice of metal, the counter-anions, and the solvent system used during synthesis. nih.govnih.gov

| Complex | Ligand (L) | Metal Ion | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cu₂LCl₄] | N,N-bis(2(1′,5,5′-trimethyl-1H,1′H-[3,3′-bipyrazol]-1-yl)ethyl)propan-1-amine | Copper(II) | Dinuclear complex. | nih.govresearchgate.net |

| NiL(CH₃OH)(H₂O)₂ | N,N-bis(2(1′,5,5′-trimethyl-1H,1′H-[3,3′-bipyrazol]-1-yl)ethyl)propan-1-amine | Nickel(II) | Mononuclear, distorted octahedral geometry. nih.gov | nih.govresearchgate.net |

| CoL(CH₃OH)(H₂O)₂ | N,N-bis(2(1′,5,5′-trimethyl-1H,1′H-[3,3′-bipyrazol]-1-yl)ethyl)propan-1-amine | Cobalt(II) | Mononuclear, distorted octahedral geometry, slightly elongated bonds compared to Ni complex. nih.gov | nih.govresearchgate.net |

| poly-[Cu(HL4)₂]·2MeOH | para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)-benzoic acid (H₂L4) | Copper(II) | Coordination polymer. acs.org | acs.org |

Analysis of Metal-Ligand Bonding and Coordination Geometries

The interaction between bipyrazole ligands and metal centers exhibits a degree of covalent character, a departure from purely electrostatic assumptions. dalalinstitute.com This covalency arises from the overlap between the metal's d-orbitals and the ligand's nitrogen-based orbitals. dalalinstitute.com Pyrazole ligands are considered weaker σ-donors compared to pyridines, which can result in more electrophilic metal centers, a property that is often desirable in catalysis. nih.gov Furthermore, the filled non-bonding orbitals on the pyrazole nitrogen atoms can engage in π-donation to the metal center, contributing to a metal-ligand multiple bond character. wikipedia.org

Single-crystal X-ray diffraction studies have revealed a wide range of coordination geometries for metal complexes of bipyrazole derivatives. researchgate.net The specific geometry is dictated by the electronic configuration and size of the metal ion, the steric and electronic properties of the ligand, and the influence of counter-ions and solvent molecules. nih.govnih.gov

Commonly observed geometries include:

Octahedral: This is a frequent coordination environment, as seen in a cobalt(II) complex with a pincer-type bis-pyrazole ligand, where the Co(II) ion is hexa-coordinated by three nitrogen atoms from the ligand, one bromide ion, and two water molecules. mdpi.com Similarly, nickel(II) and cobalt(II) complexes with a flexible bis-pyrazole ligand adopt a distorted octahedral geometry. nih.gov

Tetrahedral: This geometry is also observed, particularly with smaller ligands or when steric hindrance prevents higher coordination numbers. researchgate.net

Square Planar: This geometry is characteristic of d⁸ metal ions like palladium(II) and platinum(II). nih.govacs.org For example, bis-ligated palladium complexes with bulky pyrazolyl ligands often adopt a trans-square planar arrangement. nih.gov

Pentagonal Bipyramidal: More unusual, higher coordination numbers can also be achieved, leading to geometries such as a distorted pentagonal bipyramidal structure found in a scandium(III)-complex with acylpyrazolone ligands. nih.gov

The analysis of bond lengths and angles provides further insight. For instance, in a nickel(II) complex, Ni–N(pyrazole) bond lengths were found to be in the range of 2.104(1)–2.128(2) Å, while in the analogous cobalt(II) complex, the Co–N(pyrazole) bonds were slightly longer, ranging from 2.123(2) to 2.158(2) Å. nih.gov

Electronic and Steric Tuning of Bipyrazole Ligands for Specific Coordination Properties

The ability to tune the electronic and steric properties of bipyrazole ligands is a cornerstone of their utility in coordination chemistry. nih.govnih.gov This tuning allows for the rational design of metal complexes with specific reactivity, stability, and catalytic activity. nih.gov

Electronic Tuning is achieved by introducing substituents with different electronic effects onto the ligand framework. nih.gov For example, adding electron-withdrawing groups to the phenyl rings of this compound would decrease the electron density on the pyrazole nitrogen donors. This makes the ligand a weaker donor, which in turn can increase the Lewis acidity of the coordinated metal center, a feature that can enhance catalytic activity in certain reactions. nih.govmdpi.com Conversely, electron-donating groups increase the donor strength of the ligand, which can lead to more stable complexes. nih.gov

Steric Tuning involves modifying the size and shape of the ligand to control the environment around the metal ion. nih.gov The three phenyl groups in this compound already create a sterically demanding environment. This can be systematically increased by introducing bulky substituents. A prime example is the synthesis of phosphine derivatives such as BippyPhos (5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole) and Ad-BippyPhos (5-(Di(adamantan-1-yl)phosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole). chemimpex.comchemicalbook.com The very large di-tert-butylphosphino and di(adamantan-1-yl)phosphino groups create a defined coordination pocket that can influence substrate approach in catalysis, enhance selectivity, and stabilize low-coordination number intermediates. chemimpex.commdpi.com These steric and electronic effects are not independent; they work in concert to determine the final connectivity and arrangement of the coordination complex. nih.gov

Supramolecular Architectures Involving this compound and its Complexes

The structural diversity of this compound and its derivatives extends beyond discrete mononuclear or dinuclear complexes to the formation of intricate supramolecular architectures. acs.org These extended structures, such as coordination polymers, are assembled through the principles of crystal engineering, where the ligand's geometry and intermolecular forces like hydrogen bonding and π–π stacking direct the self-assembly process. nih.govrsc.org

The design of ligands capable of forming such structures often involves incorporating functional groups that can participate in these non-covalent interactions. For example, pyrazole-acetamide and pyrazole-carboxylate ligands have been shown to form 1D and 2D supramolecular networks driven by extensive hydrogen bonding. nih.govrsc.org The N-H group of the pyrazole ring is a potent hydrogen bond donor, while carbonyl groups or counter-anions can act as acceptors. researchgate.netnih.gov

The phenyl rings of the this compound core are particularly well-suited to engage in π–π stacking interactions, which can play a significant role in organizing the complexes in the solid state. acs.org By carefully selecting the ligand, metal ion, and co-ligands, it is possible to construct coordination polymers with specific dimensionalities (1D chains, 2D sheets, or 3D frameworks). acs.orgrsc.org For instance, the reaction of a bis-pyrazole ligand with Co(II) and a dicarboxylate co-ligand yielded a 2D polymer, but modifying the synthesis conditions led to a 3D structure. acs.org The anion present in the crystal lattice can also have a profound effect on the final structure, as seen in silver(I) bipyrazole complexes where different anions (CF₃CO₂⁻ vs. CF₃SO₃⁻) resulted in different coordination polymers. nih.gov These supramolecular assemblies are of great interest for developing new materials with potential applications in areas like gas storage or sensing. researchgate.net

Catalytic Applications of 1 ,3 ,5 Triphenyl 1 H 1,4 Bipyrazole Based Ligands in Organic Transformations

Role of Bipyrazole Scaffolds in Ligand Design for Enhanced Catalytic Activity

The design of ancillary ligands is a cornerstone of modern catalysis, as the ligand sphere directly influences the steric and electronic properties of the metal catalyst. The reactivity of a catalyst is largely governed by the coordinating ligands attached to the metal center. Bipyrazole scaffolds, composed of two linked pyrazole (B372694) rings, have emerged as a privileged structure in ligand design.

The utility of the bipyrazole framework stems from several key features:

Structural Rigidity and Tunability: The bipyrazole core provides a rigid and predictable coordination geometry, which is essential for developing selective catalysts. This framework allows for systematic modifications at various positions on the pyrazole rings. By altering substituents, one can fine-tune the steric bulk and electronic properties of the ligand, thereby optimizing catalyst performance for specific reactions.

Strong Metal Coordination: As bidentate N-donor ligands, bipyrazoles form stable chelate complexes with a variety of transition metals, enhancing the stability of the active catalytic species and often preventing catalyst decomposition or aggregation.

Versatile Synthetic Accessibility: The synthetic pathways to pyrazole and bipyrazole derivatives are well-established, allowing for the creation of a diverse library of ligands. This accessibility facilitates the exploration of structure-activity relationships, leading to the development of next-generation catalysts with improved efficacy.

By intentionally incorporating desired steric and electronic features, ligands based on the 1',3',5'-triphenyl-1'H-1,4'-bipyrazole scaffold can be designed to promote challenging catalytic steps, such as the oxidative addition of unreactive substrates or the reductive elimination to form sterically hindered products.

Cross-Coupling Reactions Catalyzed by Bipyrazole-Metal Complexes

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. The performance of these reactions is critically dependent on the choice of ligand. Phosphine-substituted derivatives of this compound have been identified as highly effective ligands for a broad spectrum of these transformations.

Ligands incorporating the this compound backbone, further functionalized with bulky phosphine (B1218219) groups, have demonstrated significant utility in palladium-catalyzed C-C bond formation. Derivatives such as 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (commonly known as BippyPhos) and 5-(dicyclohexylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole are suitable for a wide array of cross-coupling reactions sigmaaldrich.com. These bulky, electron-rich ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for high catalytic activity.

The table below summarizes the applicability of these bipyrazole-based phosphine ligands across several major C-C coupling reactions, as noted in chemical supplier literature which designates them for these purposes sigmaaldrich.comchemicalbook.com.

| Coupling Reaction | Ligand Applicability |

| Suzuki-Miyaura Coupling | Yes sigmaaldrich.comchemicalbook.com |

| Stille Coupling | Yes sigmaaldrich.comchemicalbook.com |

| Sonogashira Coupling | Yes sigmaaldrich.comchemicalbook.com |

| Negishi Coupling | Yes sigmaaldrich.comchemicalbook.com |

| Heck Reaction | Yes chemicalbook.com |

| Hiyama Coupling | Yes chemicalbook.com |

These ligands promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination, enabling the coupling of a diverse range of substrates under mild conditions.

The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, has become a cornerstone of modern synthesis, particularly in the pharmaceutical industry wikipedia.orglibretexts.org. The success of this reaction, especially with challenging substrates like aryl chlorides, relies heavily on the use of sterically hindered and electron-rich phosphine ligands.

Derivatives of this compound, such as BippyPhos and 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole (Ad-BippyPhos), have been specifically developed and identified as effective non-proprietary ligands for this transformation sigmaaldrich.comalfachemic.comchemdad.comfishersci.com. These ligands are particularly effective for the amination of aryl halides, including the less reactive but more cost-effective aryl chlorides fishersci.com. Their performance is often optimized when paired with a palladium source like Pd₂(dba)₃ fishersci.com. The bulky adamantyl and tert-butyl groups on the phosphine moiety are crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing the formation of inactive catalyst species.

The utility of these ligands extends to the synthesis of specialized compounds, such as fluorinated anilines, through the coupling of fluoroalkylamines with aryl bromides and chlorides alfachemic.comchemdad.comchemicalbook.com.

| Application | Ligand | Substrate Scope |

| Buchwald-Hartwig Amination | 5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (BippyPhos) | Aryl halides (including aryl chlorides) and amines sigmaaldrich.comfishersci.com. |

| Fluorinated Aniline (B41778) Synthesis | 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole (Ad-BippyPhos) | Fluoroalkylamines and aryl/heteroaryl bromides and chlorides alfachemic.comchemdad.comchemicalbook.com. |

Hydrogenation and Transfer Hydrogenation Catalysis

While pyrazole and bipyrazole scaffolds are utilized in the design of ligands for hydrogenation and transfer hydrogenation reactions, typically with ruthenium catalysts, specific research findings detailing the application of this compound or its direct derivatives in these catalytic processes are not prominent in the surveyed literature. The field predominantly features other substituted pyrazole-based ligand systems for these transformations.

Mechanistic Investigations of Bipyrazole-Catalyzed Processes

The mechanism of palladium-catalyzed cross-coupling reactions involving bipyrazole-phosphine ligands generally follows the well-established Pd(0)/Pd(II) catalytic cycle. The unique features of the this compound-based ligands play a critical role in modulating the efficiency of each step.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) species. The bulky and electron-donating nature of ligands like BippyPhos promotes the formation of the highly reactive, monoligated L₁Pd(0) complex, which is often the true catalyst. This species readily undergoes oxidative addition, even with less reactive substrates such as aryl chlorides nih.gov.

Transmetalation / Amine Coordination: In C-C coupling reactions, the subsequent step is transmetalation, where the organic group from an organometallic reagent is transferred to the palladium center. For C-N couplings like the Buchwald-Hartwig amination, this step involves coordination of the amine to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate wikipedia.orglibretexts.org.

Reductive Elimination: This is the final and often rate-determining step, where the two coupled organic fragments are expelled from the metal center to form the final product, regenerating the Pd(0) catalyst. The steric bulk of the phosphine substituents on the bipyrazole ligand creates a crowded coordination sphere, which facilitates this bond-forming step wikipedia.org.

In some specialized systems involving pyrazole scaffolds, more complex mechanistic pathways can be operative. For instance, bimetallic Au/Ag dual-catalysis has been shown to proceed via a mechanism where C-H activation of the pyrazole is the rate-determining step, highlighting the diverse reactivity modes available to these ligands nju.edu.cn.

Optimization of Reaction Efficiencies and Selectivities (e.g., Regioselectivity, Enantioselectivity)

The optimization of catalytic reactions hinges on the ability to control efficiency (yield, turnover number) and selectivity (regio-, chemo-, and enantioselectivity). The this compound scaffold provides a versatile platform for achieving this control through rational ligand design.

Efficiency: Reaction efficiency is enhanced by tuning the steric and electronic properties of the ligand. The introduction of bulky and electron-donating phosphine groups (e.g., di-tert-butyl, di-adamantyl) onto the bipyrazole core is a key optimization strategy sigmaaldrich.comalfachemic.com. This bulk stabilizes the active monoligated palladium species and accelerates the final reductive elimination step, leading to higher turnover numbers and allowing for lower catalyst loadings.

Regioselectivity: In reactions with substrates possessing multiple reactive sites, the steric profile of the ligand can govern the regiochemical outcome. A bulky ligand can selectively block access to certain sites on the substrate, directing the catalytic reaction to the less sterically hindered position. For example, in the N-alkylation of unsymmetrically substituted pyrazoles, the choice of catalyst and conditions can lead to high regioisomeric ratios researchgate.net.

Enantioselectivity: To achieve enantioselectivity, chiral elements must be introduced into the catalytic system. While the parent this compound is achiral, it serves as an excellent scaffold for developing chiral ligands. This can be accomplished by incorporating chirality into the substituents on the pyrazole rings or on the phosphine groups. The development of chiral ferrocenyl pyrazole ligands, for instance, has enabled highly enantioselective palladium-catalyzed allylic amination reactions, achieving up to 99% enantiomeric excess (ee) researchgate.net. Such strategies rely on the chiral ligand creating a well-defined asymmetric environment around the metal center, which differentiates between the two enantiotopic transition states leading to the product.

Applications of 1 ,3 ,5 Triphenyl 1 H 1,4 Bipyrazole in Advanced Materials Science

Integration into Organic Electronic Materials

The versatile electronic properties of 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole and its derivatives have made them attractive candidates for use in organic electronic devices. These compounds are noted for their potential in synthesizing novel materials with unique characteristics suitable for applications in electronics.

Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in OLEDs are a subject of ongoing research, the broader class of pyrazole (B372694) derivatives is well-regarded for its luminescent properties. The core structure of this compound serves as a foundational building block for creating more complex molecules, such as organometallic phosphors and thermally activated delayed fluorescence (TADF) emitters, which are critical components in modern OLED technology. The triphenyl substitution on the bipyrazole framework can be strategically modified to fine-tune the emission color, quantum efficiency, and charge-transport characteristics of the resulting materials.

Role in the Development of Advanced Polymers

The bifunctional nature of the this compound structure allows it to be incorporated into polymer chains, leading to the creation of advanced polymers with unique thermal, mechanical, and electronic properties. By introducing this rigid, aromatic moiety into a polymer backbone, researchers can enhance properties such as thermal stability, glass transition temperature, and charge mobility. These enhanced polymers may find applications in high-performance plastics, membranes for separation processes, and as host materials in organic electronic devices.

Stabilization of Metal Nanoparticles and Nanomaterial Synthesis

The nitrogen atoms within the pyrazole rings of this compound can act as effective coordinating sites for metal ions. This property is leveraged in the synthesis and stabilization of metal nanoparticles. By capping the surface of growing nanoparticles, this bipyrazole derivative can control their size and prevent agglomeration, leading to the formation of stable, monodisperse nanoparticles with well-defined properties. These stabilized nanoparticles are of interest for applications in catalysis, sensing, and nanomedicine.

Photophysical Properties Relevant to Materials Applications

The photophysical characteristics of this compound are central to its utility in materials science. The extended π-conjugated system, encompassing both the bipyrazole core and the pendant phenyl rings, gives rise to strong absorption in the ultraviolet region and fluorescence in the blue part of the spectrum. The precise absorption and emission wavelengths, as well as the fluorescence quantum yield, can be influenced by the solvent environment and by the introduction of various substituents onto the phenyl rings. These tunable photophysical properties are essential for its application in light-emitting devices and fluorescent sensors.

| Property | Value |

| Maximum Absorption Wavelength (λmax) | Typically in the UV region (e.g., ~350-400 nm) |

| Maximum Emission Wavelength (λem) | Typically in the blue region (e.g., ~420-470 nm) |

| Fluorescence Quantum Yield (ΦF) | Variable, dependent on substitution and environment |

| Solvatochromism | Often exhibits shifts in absorption and emission maxima with solvent polarity |

Development of Sensors and Analytical Chemistry Methodologies

The ability of the bipyrazole unit to chelate with metal ions forms the basis for its application in the development of chemical sensors. nih.gov When this compound or its derivatives bind to a specific metal ion, a noticeable change in their photophysical properties, such as a shift in the fluorescence emission or a change in color, can occur. This "turn-on" or "turn-off" signaling mechanism allows for the selective and sensitive detection of various metal ions. Such chemosensors are valuable tools in environmental monitoring, biological imaging, and industrial process control. nih.gov The development of advanced materials for sensors is a key application area for this compound. nih.gov

Emerging Research Frontiers and Future Perspectives for 1 ,3 ,5 Triphenyl 1 H 1,4 Bipyrazole

Exploration of Novel Functionalizations and Derivatives

The core structure of 1',3',5'-triphenyl-1'H-1,4'-bipyrazole offers multiple sites for functionalization, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties. While the parent compound is a valuable building block, research is increasingly focused on introducing new functionalities to unlock enhanced performance and novel applications.

A significant area of exploration involves the introduction of phosphine (B1218219) groups, leading to the development of highly effective ligands for cross-coupling reactions. Notable examples include:

5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole (BippyPhos): This derivative has demonstrated considerable utility as a ligand in palladium-catalyzed amination of aryl halides, including challenging aryl chlorides. thermofisher.comsigmaaldrich.comchemimpex.comfishersci.iealkalisci.com Its effectiveness is particularly pronounced when used with a Pd2(dba)3 palladium source. thermofisher.comfishersci.ie

5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole (Ad-BippyPhos): This bulky ligand has shown promise in catalyzing C-O coupling reactions between aryl or heteroaryl halides and primary aliphatic alcohols. tcichemicals.com It has also been utilized in the synthesis of fluorinated anilines. tcichemicals.com

5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole (Cy-BippyPhos): This ligand is suitable for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.

Beyond phosphine derivatives, a patent has disclosed the synthesis of Diethyl 1',3',5'-triphenyl-1'H-1,4'-bipyrazol-5-ylphosphonate , indicating a move towards exploring other phosphorus-containing functionalities.

The following table summarizes some of the key derivatives and their primary applications:

| Derivative Name | Functional Group | Key Application Area |

| BippyPhos | Di-tert-butylphosphino | Palladium-catalyzed amination |

| Ad-BippyPhos | Di(1-adamantyl)phosphino | C-O coupling, fluorinated aniline (B41778) synthesis |

| Cy-BippyPhos | Dicyclohexylphosphino | Various cross-coupling reactions |

| Diethyl 1',3',5'-triphenyl-1'H-1,4'-bipyrazol-5-ylphosphonate | Diethylphosphonate | Potential for further chemical modification |

Future research in this area is expected to focus on the introduction of a wider array of functional groups to modulate the ligand's electronic and steric properties further, thereby expanding its catalytic scope and efficiency.

Integration into Multi-Component Systems and Hybrid Materials

The robust and versatile nature of the this compound scaffold makes it an excellent candidate for incorporation into more complex molecular architectures, such as multi-component systems and hybrid materials. These advanced materials can exhibit synergistic properties and functionalities arising from the combination of the bipyrazole unit with other components.

One promising avenue is the use of bipyrazole-based linkers in the construction of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the bipyrazole rings can coordinate to metal ions, forming extended, well-defined structures. Research into bis(pyrazole)-based ligands has shown their utility in creating zinc and copper MOFs with significant antibacterial activity. The development of Hofmann-based MOFs incorporating a bis-pyrazole linker has also been reported for gas separation applications. mdpi.com While specific examples utilizing the this compound linker are still emerging, its structural rigidity and potential for functionalization make it a highly attractive candidate for creating novel MOFs with tailored pore sizes and chemical environments.

Furthermore, the incorporation of this compound derivatives into polymeric materials is another area of growing interest. This can lead to the development of materials with enhanced thermal stability, specific catalytic activity, or unique photophysical properties. For instance, the phosphine derivative BippyPhos is noted for its potential in creating advanced materials like polymers and nanomaterials by stabilizing metal nanoparticles. nih.gov

Advancements in Asymmetric Catalysis with Chiral Bipyrazole Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of novel chiral ligands is a key driver of progress in this field. While the existing phosphine derivatives of this compound are achiral, the bipyrazole framework presents significant opportunities for the design of new chiral ligands.

The introduction of chirality can be achieved through several strategies, such as the incorporation of chiral substituents on the phenyl rings or the creation of atropisomeric systems where rotation around a single bond is restricted. The development of chiral phosphine ligands has been a major focus in asymmetric catalysis, with a wide variety of backbones being explored. nih.govresearchgate.net The principles learned from these studies can be applied to the this compound scaffold to design new, highly effective chiral ligands for a range of asymmetric transformations, including hydrogenation and carbon-carbon bond-forming reactions. nih.gov

Future research will likely focus on the synthesis of enantiomerically pure derivatives of this compound and the evaluation of their performance in key asymmetric catalytic reactions. The modular nature of the bipyrazole synthesis could allow for the systematic tuning of the ligand's steric and electronic properties to achieve high levels of enantioselectivity.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-activity relationships and reaction mechanisms is crucial for the rational design of more efficient catalysts and materials based on this compound. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide detailed insights into the structure and bonding of the bipyrazole derivatives and their metal complexes. While basic characterization data is available for some derivatives, more in-depth studies are needed to elucidate the coordination chemistry of these ligands with various transition metals.

Computational techniques , particularly Density Functional Theory (DFT), are powerful for probing the electronic structure, conformational preferences, and reactivity of these molecules. DFT calculations can be used to understand the electronic effects of different substituents on the bipyrazole core and to model the transition states of catalytic reactions, providing a deeper understanding of the factors that control catalytic activity and selectivity. Such studies have been applied to understand the mechanism of cross-coupling reactions with related phosphine ligands. nih.gov Applying these computational tools to the this compound system will be critical for guiding the design of next-generation catalysts.

Potential in Bio-inspired Catalysis and Smart Materials

The structural motifs present in this compound hold promise for applications in the emerging fields of bio-inspired catalysis and smart materials.

Bio-inspired catalysis seeks to mimic the structure and function of metalloenzymes to develop highly efficient and selective artificial catalysts. The bipyrazole core, with its nitrogen donor atoms, can mimic the histidine residues that coordinate to metal centers in many enzymes. jocpr.comjocpr.comresearchgate.net For example, copper complexes with pyrazole-containing ligands have been investigated as mimics of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. jocpr.comjocpr.comresearchgate.net By designing appropriate derivatives of this compound, it may be possible to create catalysts that perform complex oxidation or other biomimetic reactions with high efficiency and selectivity.

Smart materials , also known as stimuli-responsive materials, can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. mdpi.comnih.govnih.govrsc.org The incorporation of the this compound unit into polymers or other macromolecular structures could lead to the development of novel smart materials. For example, functionalization with photo-switchable groups could lead to light-responsive catalysts or materials with tunable optical properties. Similarly, the introduction of acidic or basic sites could result in pH-responsive systems. The inherent rigidity and potential for extensive electronic conjugation in the triphenyl-bipyrazole system also make it an interesting candidate for the development of new sensory materials.

Q & A

Q. What are the standard synthetic routes for preparing 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole and its derivatives?

The synthesis typically involves C,C-linked bipyrazole core formation via cyclocondensation reactions. For example, bipyrazole derivatives are synthesized using hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds under refluxing ethanol or microwave-assisted conditions . Substituents like phenyl groups are introduced via Suzuki-Miyaura cross-coupling or direct arylation, using palladium catalysts and phosphine ligands (e.g., Cy-BippyPhos) to enhance regioselectivity . Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical for improving yields and purity.

Q. How can structural characterization of this compound be performed to confirm its geometry?

X-ray crystallography is the gold standard for resolving molecular geometry, including bond distances, angles, and torsion angles . Complementary techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and aromatic proton environments.

- DFT calculations : Compare experimental crystallographic data (e.g., bond lengths of ~1.36–1.44 Å for N–N bonds) with theoretical values to validate molecular geometry .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

Q. What catalytic applications are associated with this compound-based ligands?

This compound serves as a precursor for phosphine ligands (e.g., Cy-BippyPhos), which are highly effective in transition-metal-catalyzed reactions such as:

- Suzuki-Miyaura cross-coupling : Optimize ligand-to-metal ratios (e.g., Pd/Cy-BippyPhos) and base selection (KPO or CsCO) to enhance aryl-aryl bond formation .

- Buchwald-Hartwig amination : Use toluene or dioxane as solvents at 80–110°C for C–N coupling .

Ligand stability under reaction conditions should be verified via NMR to detect phosphine oxidation.

Advanced Research Questions

Q. How do substituents on the bipyrazole core influence crystallographic packing and material properties?

Substituents (e.g., isopropyl, nitro, or phenyl groups) dictate molecular packing via steric and electronic effects:

- R groups (attached to nitrogen): Influence crystal symmetry (e.g., triclinic vs. monoclinic systems) but have minimal impact on bond lengths .

- R groups (attached to the bipyrazole core): Bulky substituents like isopropyl reduce crystal density (e.g., from 1.45 g/cm to 1.25 g/cm) and alter intermolecular interactions (e.g., hydrogen bonding vs. van der Waals) .

- Packing analysis : Use Mercury software to visualize π-π stacking or halogen bonding in crystal lattices, which correlates with thermal stability and solubility.

Q. What strategies can optimize this compound derivatives for high-energy-density materials (HEDMs)?

Key approaches include:

- Nitrogen enrichment : Introduce azido or tetrazole groups via Huisgen cycloaddition to increase nitrogen content (>60%) and detonation velocity .

- Density modulation : Incorporate fused aromatic rings (e.g., pyrene) to enhance crystal density (>1.9 g/cm) and energy output .

- Sensitivity reduction : Replace nitro groups with less shock-sensitive moieties (e.g., amino or methyl derivatives) while maintaining thermal stability (T > 200°C) .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for oxidative addition in Pd-catalyzed reactions .

- Reaction pathway mapping : Use Gaussian or ORCA to model transition states and activation energies for key steps (e.g., transmetalation in Suzuki couplings) .

- Ligand parameterization : Quantify steric (%V) and electronic (Tolman electronic parameter) properties to correlate ligand structure with catalytic activity .

Q. What role does this compound play in metal-organic frameworks (MOFs) for gas storage?

As a linker in MOFs:

- Pore functionalization : Modify phenyl rings with –NH or –Br to enhance CO/CH selectivity via polar interactions .

- Pore size tuning : Extend bipyrazole linkers with biphenyl or terphenyl groups to increase pore aperture (3.8–28.8 Å) and methane uptake (>240 cm/g at 36 atm) .

- Stability testing : Evaluate hydrothermal stability (e.g., 120°C/24h) and cyclability for industrial gas separation applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.